
1-(Azepan-1-yl)-2-ethoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of azepane derivatives. Azepane, a seven-membered nitrogen-containing ring, is known for its diverse applications in medicinal chemistry and material science. The compound this compound is characterized by the presence of an ethoxy group attached to the ethanone moiety, which is further connected to the azepane ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(Azepan-1-yl)-2-ethoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of azepane with ethyl chloroacetate under basic conditions, followed by hydrolysis and subsequent oxidation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
1-(Azepan-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for such reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with tailored properties.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-ethoxyethanone has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets, making it a candidate for drug discovery and development.
Medicine: The compound’s ability to penetrate biological membranes has led to its investigation as a potential drug delivery agent. Its derivatives are being explored for their therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Azepan-1-yl)-2-ethoxyethanone can be compared with other azepane derivatives and similar compounds:
1-(Azepan-1-yl)dodecan-1-one: This compound is another azepane derivative with a longer alkyl chain. It is known for its use as a penetration enhancer in transdermal drug delivery.
1-(Azepan-1-yl)ethan-1-one: Similar to this compound, this compound has a shorter alkyl chain and is used in organic synthesis and medicinal chemistry.
1-(Azepan-1-yl)-2-methoxyethanone: This compound differs by having a methoxy group instead of an ethoxy group. It is studied for its potential biological activities and applications in drug development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-ethoxyethanone |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-10(12)11-7-5-3-4-6-8-11/h2-9H2,1H3 |
Clave InChI |
JNUHOKWKMNCGDW-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


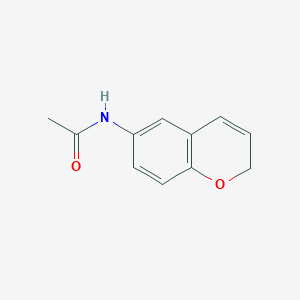
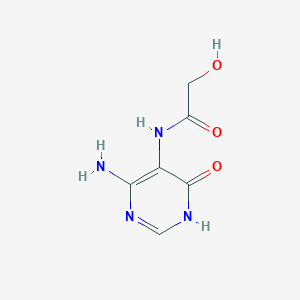
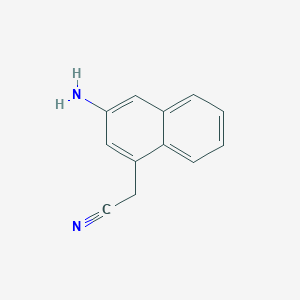
![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)

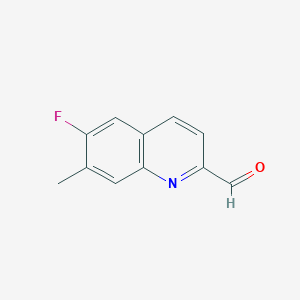



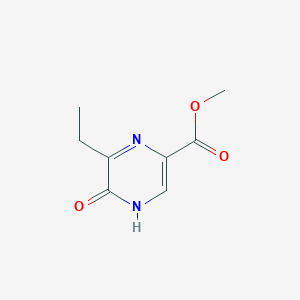
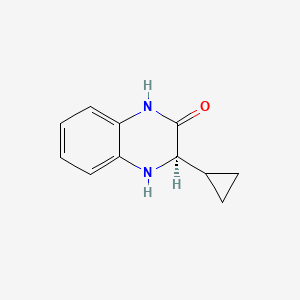

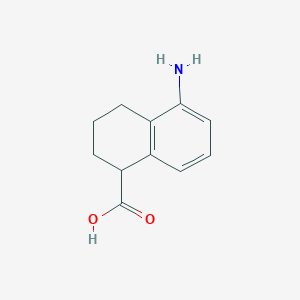
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
